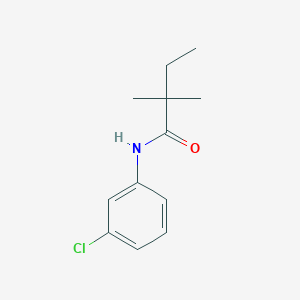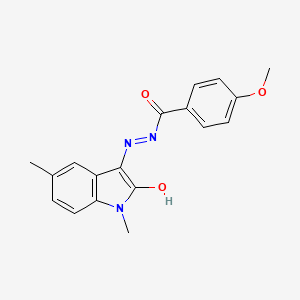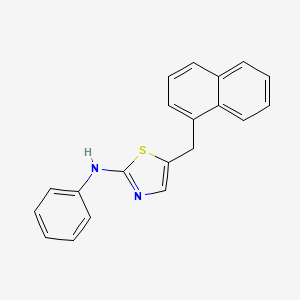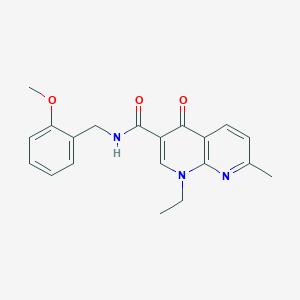![molecular formula C18H18N2O4 B5600756 4-{2-[(2,4-dimethylphenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5600756.png)
4-{2-[(2,4-dimethylphenoxy)acetyl]carbonohydrazonoyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzoic acid derivatives, including compounds similar to 4-{2-[(2,4-dimethylphenoxy)acetyl]carbonohydrazonoyl}benzoic acid, often involves multi-step organic reactions, including Friedel-Crafts acylation, haloform reactions, and esterification. For instance, compounds such as 4-(dimethylvinylsilyl)benzoic acid were synthesized through organolithium synthesis and modified via hydrosilylation reactions to introduce benzoic acid fragments into polydimethylsiloxanes, enhancing their thermal and rheological properties (Gorodov et al., 2018).
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is characterized by X-ray crystallography, revealing insights into their crystalline forms and intermolecular interactions. For example, 4-(oxiran-2-ylmethoxy)benzoic acid and 4-acetoxybenzoic acid have been studied, showing distinct crystalline structures and dimer formations due to carboxyl group interactions (Obreza & Perdih, 2012).
Chemical Reactions and Properties
Benzoic acid derivatives undergo various chemical reactions, including esterification and reactions with silanes in the presence of catalysts. These reactions modify their chemical properties, making them suitable for applications in liquid crystals and polymeric materials. The synthesis of specific derivatives, like polydimethylsiloxanes modified with benzoic acid fragments, highlights the chemical versatility of these compounds (Gorodov et al., 2018).
Physical Properties Analysis
The physical properties of benzoic acid derivatives, such as their thermal and rheological behavior, can be tailored through chemical modifications. The incorporation of benzoic acid fragments into polymers, for example, affects their glass-transition temperatures and crystallization behavior, enhancing the material's performance in specific applications (Gorodov et al., 2018).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity and stability, are influenced by their molecular structure and the presence of functional groups. Studies on benzoic acid derivatives have explored their potential as intermediates in the synthesis of liquid crystal materials, demonstrating the impact of molecular orientation and hydrogen bonding on their stability and reactivity (Kato et al., 1993).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[(E)-[[2-(2,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12-3-8-16(13(2)9-12)24-11-17(21)20-19-10-14-4-6-15(7-5-14)18(22)23/h3-10H,11H2,1-2H3,(H,20,21)(H,22,23)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUWCMXJUDQRFY-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5600704.png)
![N-[(5-methyl-2-pyrazinyl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5600709.png)



![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[(5-methyl-2-furyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5600732.png)

![N-(2-hydroxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5600739.png)
![N-(4-methoxy-2-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5600761.png)
![5-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5600768.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}azepane](/img/structure/B5600772.png)